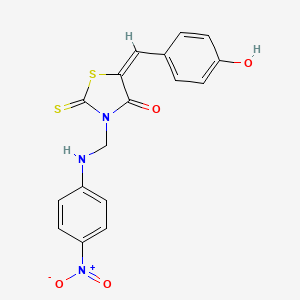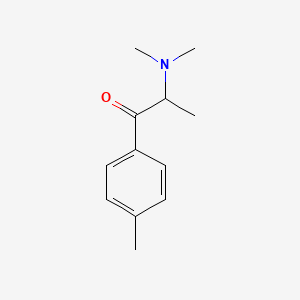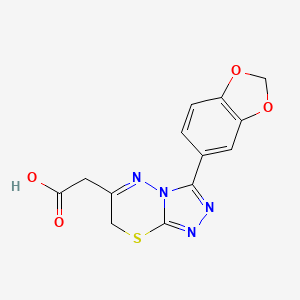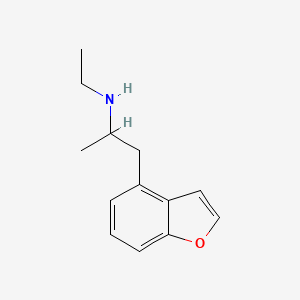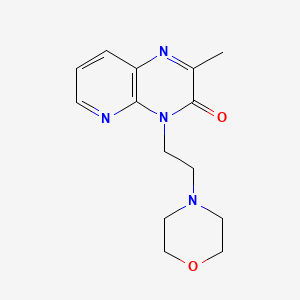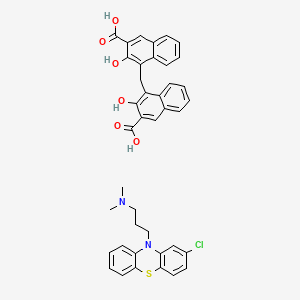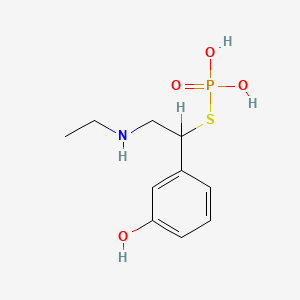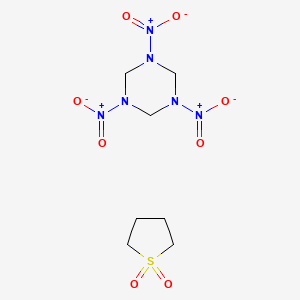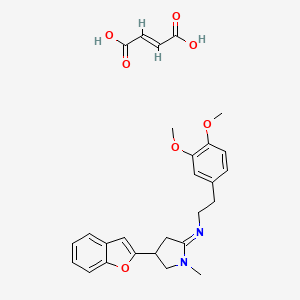
4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of phenylimidazoles These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalysts and optimization of reaction conditions, are likely to be applied to scale up the production process.
化学反応の分析
Types of Reactions
4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the formation of unwanted by-products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
科学的研究の応用
4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential due to its structural similarity to other biologically active imidazole derivatives.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cellular signaling and metabolism .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Uniqueness
4-Phenyl-1H-imidazole-1-acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its specific structural features, such as the presence of the bis(2-chloroethyl)amino group and the phenylmethylene hydrazide moiety. These features may confer distinct chemical and biological properties, making the compound a valuable tool for research and potential therapeutic applications .
特性
CAS番号 |
93637-57-1 |
|---|---|
分子式 |
C22H23Cl2N5O |
分子量 |
444.4 g/mol |
IUPAC名 |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(4-phenylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C22H23Cl2N5O/c23-10-12-29(13-11-24)20-8-6-18(7-9-20)14-26-27-22(30)16-28-15-21(25-17-28)19-4-2-1-3-5-19/h1-9,14-15,17H,10-13,16H2,(H,27,30)/b26-14+ |
InChIキー |
AUUJYBRWKILDER-VULFUBBASA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl |
正規SMILES |
C1=CC=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



